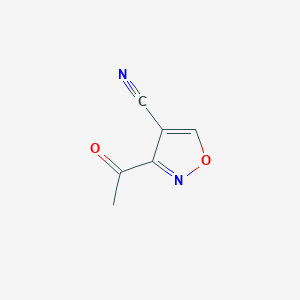

3-Acetyl-1,2-oxazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

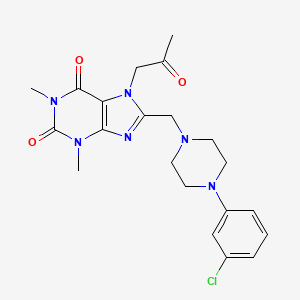

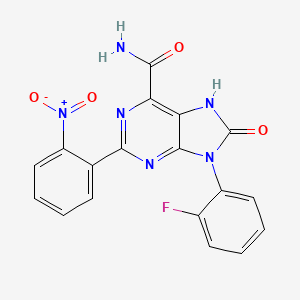

3-Acetyl-1,2-oxazole-4-carbonitrile is a derivative of oxazole, a heterocyclic compound that is widely present in natural products, synthesized drugs, and advanced materials . A significant proportion of drugs used in clinical treatment contain a cyano group . The introduction of a cyano group to an oxazole ring is an appealing idea .

Synthesis Analysis

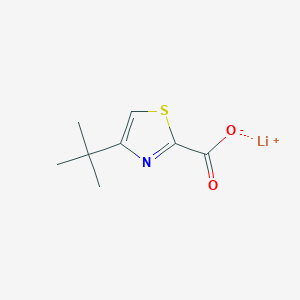

A protocol for the direct synthesis of 5-aryloxazole-4-carbonitrile from acetophenone was first described with potassium ferricyanide as a cheap and low toxicity cyanide reagent . Multiple bond formation was implemented via an oxygen-mediated radical mechanism . Potassium ferricyanide played a dual role as a “CN” source and also as a coupling partner for the cyclization of oxazole .Molecular Structure Analysis

The synthesized compounds were characterized by IR, 1 H NMR, 13 C NMR spectroscopy, elemental analysis, and chromato-mass-spectrometry .Chemical Reactions Analysis

The synthesis of oxazole-4-carbonitrile involves a copper (II)-mediated formation from acetophenone and coordinated cyanide anion via a radical coupling . The reaction was implemented via an oxygen-mediated radical mechanism .科学的研究の応用

- Synthesis and Characterization : Researchers have synthesized and characterized 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, including 3-Acetyl-1,2-oxazole-4-carbonitrile, using techniques like IR, 1H NMR, 13C NMR spectroscopy, elemental analysis, and chromato-mass-spectrometry .

- In Vitro Evaluation : These compounds were evaluated for anticancer activity against 60 cancer cell lines by the National Cancer Institute. They displayed growth inhibitory (GI50) and cytostatic activities (TGI) at submicromolar (0.2–0.6 μM) and micromolar concentrations (1–3 μM), respectively. Cytotoxic activity (LC50) was also observed, particularly against leukemia cell lines. Compounds 4e and 4f showed promising antiproliferative and cytostatic selectivity .

- Reference Standard : 3-Acetyl-1,2-oxazole-4-carbonitrile is used as a high-quality reference standard for accurate results in pharmaceutical testing .

- Researchers have developed an ecofriendly method for synthesizing a library of functionalized [1,3]-oxazoles using Fe3O4 nanocomposite (MNC-2) as a magnetically recoverable catalyst. While not specific to 3-Acetyl-1,2-oxazole-4-carbonitrile, this research highlights the broader applications of oxazole derivatives .

- Oxazole derivatives, including 3-Acetyl-1,2-oxazole-4-carbonitrile, have been explored for their antipathogenic properties. These compounds may exhibit activity against various pathogens .

- Some 1,3-oxazoles can interact with the colchicine site of β-tubulin, leading to microtubule polymerization inhibition and cell proliferation arrest. While this mechanism is not specific to 3-Acetyl-1,2-oxazole-4-carbonitrile, it underscores its potential as an antitumor agent .

Anticancer Activity

Pharmaceutical Testing

Ecofriendly Synthesis of Oxazoles

Antipathogenic Properties

Colchicine Site Interaction

Safety and Hazards

作用機序

Target of Action

The primary targets of 3-Acetyl-1,2-oxazole-4-carbonitrile are cancer cells, particularly leukemia cell lines . The compound exhibits high selectivity towards these cells, making it a potential candidate for anticancer drug development .

Mode of Action

3-Acetyl-1,2-oxazole-4-carbonitrile interacts with its targets by inhibiting cell proliferation . This is achieved through its interaction with the colchicine site of β-tubulin, which results in the stopping of microtubule polymerization . This disruption of the cell’s structural integrity leads to the inhibition of cell division and growth .

Biochemical Pathways

The compound affects the biochemical pathway involving β-tubulin, a protein essential for the formation of the microtubule network within the cell . By interacting with the colchicine site of β-tubulin, 3-Acetyl-1,2-oxazole-4-carbonitrile prevents the polymerization of tubulin into microtubules . This disruption affects the cell’s ability to maintain its shape and carry out cell division .

Pharmacokinetics

The compound’s effectiveness at submicromolar and micromolar concentrations suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cell growth, specifically in leukemia cell lines . The compound exhibits both growth inhibitory (GI50) and cytostatic activities (TGI) against the most sensitive cell lines at submicromolar (0.2–0.6 μM) and micromolar concentrations (1–3 μM), respectively . It also shows cytotoxic activity (LC 50) against the most sensitive cell lines .

特性

IUPAC Name |

3-acetyl-1,2-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c1-4(9)6-5(2-7)3-10-8-6/h3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIDJCWCSCIPSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NOC=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetylisoxazole-4-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2412605.png)

![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2412610.png)

![N-(2-bromobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2412618.png)

![3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2412619.png)

![1-{[(Thiophen-2-yl)methyl]carbamoyl}ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2412624.png)